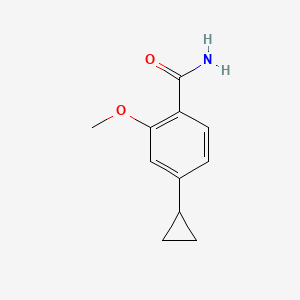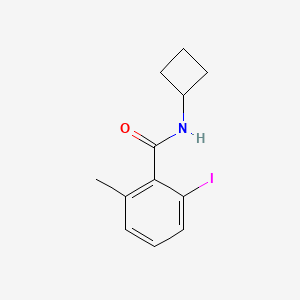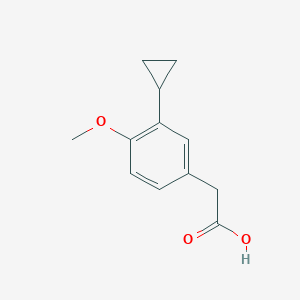
2-(3-Cyclopropyl-4-methoxyphenyl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Cyclopropyl-4-methoxyphenyl)acetic acid is an organic compound characterized by a cyclopropyl group attached to a methoxyphenyl acetic acid structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Cyclopropyl-4-methoxyphenyl)acetic acid typically involves the cyclopropanation of a suitable precursor followed by functional group modifications. One common method includes the reaction of 3-cyclopropyl-4-methoxybenzaldehyde with a suitable organometallic reagent to form the corresponding alcohol, which is then oxidized to the desired acetic acid derivative.
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclopropanation reactions using catalysts to improve yield and efficiency. The use of continuous flow reactors can also enhance the scalability of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions: 2-(3-Cyclopropyl-4-methoxyphenyl)acetic acid undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes.
Reduction: Formation of alcohols or alkanes.
Substitution: Introduction of different functional groups at the aromatic ring or the acetic acid moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Electrophilic aromatic substitution reactions often employ reagents like bromine (Br2) or nitric acid (HNO3).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopropyl ketones, while reduction can produce cyclopropyl alcohols.
Aplicaciones Científicas De Investigación
2-(3-Cyclopropyl-4-methoxyphenyl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(3-Cyclopropyl-4-methoxyphenyl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparación Con Compuestos Similares
4-Methoxyphenylacetic acid: Shares the methoxyphenyl acetic acid structure but lacks the cyclopropyl group.
Cyclopropylacetic acid: Contains the cyclopropyl group but lacks the methoxyphenyl moiety.
Uniqueness: 2-(3-Cyclopropyl-4-methoxyphenyl)acetic acid is unique due to the presence of both the cyclopropyl and methoxyphenyl groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C12H14O3 |
|---|---|
Peso molecular |
206.24 g/mol |
Nombre IUPAC |
2-(3-cyclopropyl-4-methoxyphenyl)acetic acid |
InChI |
InChI=1S/C12H14O3/c1-15-11-5-2-8(7-12(13)14)6-10(11)9-3-4-9/h2,5-6,9H,3-4,7H2,1H3,(H,13,14) |
Clave InChI |
FQHVYVOCJBSFNU-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)CC(=O)O)C2CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(10R,13R)-3,6,7,12-tetrahydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B14778059.png)
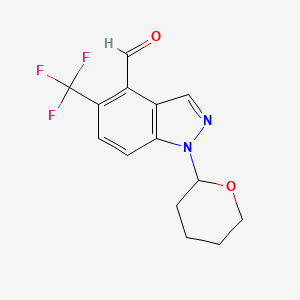

![2-Amino-1-[4-(cyclopropylmethylamino)piperidin-1-yl]propan-1-one](/img/structure/B14778087.png)
![2-amino-N-[4-[benzyl(propan-2-yl)amino]cyclohexyl]-3-methylbutanamide](/img/structure/B14778088.png)

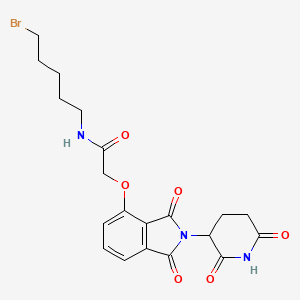
![Methyl 5-amino-2'-methyl-[1,1'-biphenyl]-2-carboxylate](/img/structure/B14778105.png)
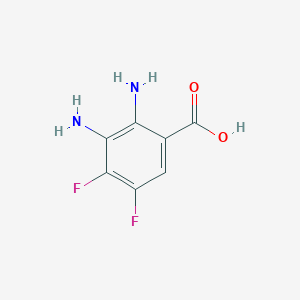
![8-Bromo-2,4a,9,9a-tetrahydropyrido[3,4-b]indol-1-one](/img/structure/B14778114.png)
![2-(5-fluoropyridin-2-yl)-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazole](/img/structure/B14778116.png)
